molecular formula C8H4Cl3NO B14669075 1-Isocyanato-2-(trichloromethyl)benzene CAS No. 42354-19-8

1-Isocyanato-2-(trichloromethyl)benzene

Cat. No.: B14669075
CAS No.: 42354-19-8
M. Wt: 236.5 g/mol
InChI Key: VAKRHEJOLWOBBZ-UHFFFAOYSA-N
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Description

1-Isocyanato-2-(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a trichloromethyl group (-CCl3). This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .

Preparation Methods

1-Isocyanato-2-(trichloromethyl)benzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Isocyanato-2-(trichloromethyl)benzene undergoes various chemical reactions:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .

Mechanism of Action

The mechanism of action of 1-Isocyanato-2-(trichloromethyl)benzene involves its reactivity as an electrophile. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets include hydroxyl and amino groups, which react to form urethanes and ureas, respectively .

Properties

IUPAC Name

1-isocyanato-2-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRHEJOLWOBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497165
Record name 1-Isocyanato-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42354-19-8
Record name 1-Isocyanato-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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